molecular formula C10H14N2OS B1274741 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine CAS No. 590351-58-9

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine

Cat. No. B1274741
CAS RN: 590351-58-9
M. Wt: 210.3 g/mol
InChI Key: URCQHFDULCKXQL-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine, also known as 3-thienylcarbonylpiperidine, is an organic compound belonging to the family of piperidine derivatives. It is a colorless solid with a molecular weight of 178.24 g/mol. 3-thienylcarbonylpiperidine is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds such as thienopyridines, pyrido[3,2-d]pyrimidines, and pyridopyrimidines.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a pivotal role in drug development due to their structural versatility and biological activity. Researchers explore the synthesis of substituted piperidines as potential drug candidates3-(Piperidin-1-ylcarbonyl)thien-2-ylamine can serve as a building block for designing novel pharmaceuticals with improved efficacy and reduced side effects .

Spiro Compounds

Spiropiperidines, characterized by a spiro-fused piperidine ring, have gained attention in medicinal chemistry. These compounds exhibit diverse biological activities, including antiviral, antibacterial, and antitumor effects. Researchers investigate the synthesis of spiro derivatives, and 3-(Piperidin-1-ylcarbonyl)thien-2-ylamine could contribute to this field .

Condensed Piperidines

Condensed piperidines, formed by linking two or more piperidine rings, offer unique structural features. These compounds find applications in drug discovery, particularly as ligands for receptors and enzymes3-(Piperidin-1-ylcarbonyl)thien-2-ylamine may participate in the synthesis of condensed piperidine-based molecules .

Piperidinones

Piperidinones, which contain a carbonyl group within the piperidine ring, exhibit diverse biological properties. Researchers explore their synthesis for drug development3-(Piperidin-1-ylcarbonyl)thien-2-ylamine could serve as a precursor for piperidinone-based compounds with potential therapeutic applications .

Multicomponent Reactions

Multicomponent reactions (MCRs) allow efficient synthesis of complex molecules. Researchers use MCRs to construct piperidine-containing scaffolds3-(Piperidin-1-ylcarbonyl)thien-2-ylamine might participate in MCRs, leading to diverse chemical libraries for drug screening .

Biological Evaluation

Biological evaluation of piperidine-containing compounds involves assessing their interactions with biological targets. Researchers study the pharmacological activity, toxicity, and selectivity of these molecules3-(Piperidin-1-ylcarbonyl)thien-2-ylamine warrants investigation to understand its potential as a drug candidate .

properties

IUPAC Name

(2-aminothiophen-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-9-8(4-7-14-9)10(13)12-5-2-1-3-6-12/h4,7H,1-3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCQHFDULCKXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390958
Record name (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-ylcarbonyl)thien-2-ylamine

CAS RN

590351-58-9
Record name (2-Aminothiophen-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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